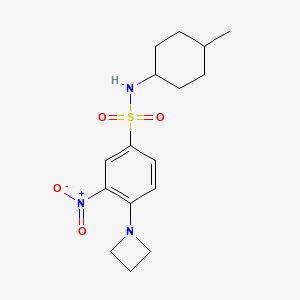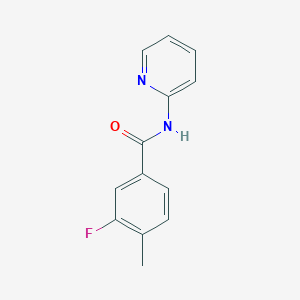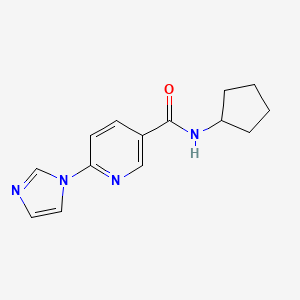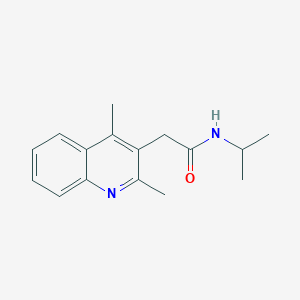
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide, also known as PNU-74654, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. PNU-74654 has been identified as a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.
Wirkmechanismus
PARP is an enzyme that plays a critical role in DNA repair mechanisms by catalyzing the transfer of ADP-ribose units to target proteins. Inhibition of PARP leads to the accumulation of DNA damage, which triggers cell death pathways in cancer cells. 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide binds to the catalytic domain of PARP and inhibits its activity, resulting in the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is triggered by DNA damage. In addition, 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has been shown to reduce inflammation in animal models of autoimmune disorders, suggesting that it may have potential therapeutic applications in these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity yield, potent and selective inhibition of PARP, and potential therapeutic applications in cancer and autoimmune disorders. However, 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has some limitations, including its relatively high cost and limited availability, which may limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for research on 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide, including investigating its potential therapeutic applications in other diseases such as cardiovascular disease and stroke, as well as its potential use as a radioprotective agent in radiation therapy. In addition, further studies are needed to investigate the safety and efficacy of 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide in clinical trials, as well as its potential for combination therapy with other cancer treatments.
Synthesemethoden
The synthesis of 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide involves the reaction of 3-cyano-4-fluorobenzenesulfonyl chloride with 2-pyridin-3-ylethylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide as a white solid with a high purity yield.
Wissenschaftliche Forschungsanwendungen
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has been extensively studied in the field of cancer research due to its ability to inhibit PARP, which is overexpressed in many cancer cells. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy by inducing synthetic lethality in cancer cells. 3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as its anti-inflammatory properties in autoimmune disorders.
Eigenschaften
IUPAC Name |
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-10-13-3-1-5-14(9-13)20(18,19)17-8-6-12-4-2-7-16-11-12/h1-5,7,9,11,17H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFODYWOAAFYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-pyridin-3-ylethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)


![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)


